molecular formula C15H15NO B15203697 3-[4-(2-Aminocyclopropyl)phenyl]phenol

3-[4-(2-Aminocyclopropyl)phenyl]phenol

Cat. No.: B15203697
M. Wt: 225.28 g/mol
InChI Key: DSOJSZXQRJGBCW-UHFFFAOYSA-N
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Description

3-[4-(2-Aminocyclopropyl)phenyl]phenol is a useful research compound. Its molecular formula is C15H15NO and its molecular weight is 225.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

3-[4-(2-aminocyclopropyl)phenyl]phenol

InChI

InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2

InChI Key

DSOJSZXQRJGBCW-UHFFFAOYSA-N

Canonical SMILES

C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 4 2 Aminocyclopropyl Phenyl Phenol

Retrosynthetic Analysis and Strategic Disconnections for the 3-[4-(2-Aminocyclopropyl)phenyl]phenol Core

A retrosynthetic analysis of this compound reveals two primary strategic disconnections that simplify the target molecule into more readily accessible starting materials. The most logical approach involves disconnecting the biphenyl (B1667301) linkage and the cyclopropane (B1198618) ring, identifying these as the key bond-forming events in a convergent synthesis.

The first disconnection targets the C-C bond of the biphenyl system. This bond can be retrosynthetically cleaved via a cross-coupling reaction, leading to two simpler aromatic precursors. A plausible disconnection would be between the phenyl ring bearing the hydroxyl group and the phenyl ring bearing the aminocyclopropyl moiety. This leads to a (3-hydroxyphenyl)boronic acid or a related organometallic species and a functionalized 4-bromo- or 4-iodoaniline (B139537) derivative, which can be coupled using well-established palladium-catalyzed cross-coupling methodologies.

The second key disconnection focuses on the cyclopropane ring. The C-C bonds of the cyclopropane can be retrosynthetically opened to reveal a corresponding alkene and a carbene or carbene equivalent. This suggests that the 2-aminocyclopropyl group can be constructed from a styrene (B11656) derivative, specifically a 4-vinylaniline (B72439) derivative, through a cyclopropanation reaction. The stereochemistry of the aminocyclopropyl group is a critical aspect that must be addressed during this step, necessitating the use of asymmetric cyclopropanation techniques.

This retrosynthetic strategy allows for a modular and convergent synthesis. The two key fragments, the 3-phenylphenol (B1666291) substructure and the chiral 2-aminocyclopropyl moiety, can be synthesized independently and then coupled in the final stages of the synthesis. This approach offers flexibility and allows for the optimization of each synthetic step separately.

Enantioselective and Diastereoselective Synthesis of the 2-Aminocyclopropyl Moiety

The construction of the chiral 2-aminocyclopropyl moiety is a pivotal and challenging aspect of the synthesis of this compound. Achieving high levels of both enantioselectivity and diastereoselectivity is crucial. Several advanced strategies have been developed to address this challenge.

Asymmetric cyclopropanation of alkenes using metal-carbenoid species is a powerful method for the enantioselective synthesis of cyclopropanes. Dirhodium(II) complexes are particularly effective catalysts for these transformations. The reaction of a styrene derivative with a diazo compound in the presence of a chiral dirhodium(II) catalyst can afford the corresponding cyclopropane with high stereocontrol.

For the synthesis of the 2-aminocyclopropyl moiety, a suitable starting material would be a protected 4-vinylaniline. The cyclopropanation can be achieved using a diazo reagent such as ethyl diazoacetate. The choice of the chiral ligand on the dirhodium catalyst is critical for achieving high enantioselectivity. Catalysts such as those derived from chiral prolinate ligands have shown excellent performance in similar reactions. nih.gov

CatalystAlkeneDiazo ReagentYield (%)ee (%)dr (trans:cis)Reference
Rh₂(S-DOSP)₄StyreneTMSE-diazoacetate8688>95:5 nih.gov
Rh₂(R-BPCP)₄StyreneTCE-diazoacetate7498>95:5 nih.gov
Rh₂(p-Ph-TPCP)₄StyreneEthyl diazoacetateHigh99>95:5 acs.org

TMSE: Trimethylsilylethyl; TCE: Trichloroethyl; DOSP: Dodecylsulfate-prolinate; BPCP: Benzoyl-prolinate; TPCP: Triphenylcyclopropanecarboxylate.

Chiral Auxiliary Approaches:

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. princeton.edu In the context of cyclopropanation, a chiral auxiliary can be temporarily attached to the alkene substrate or the carbene precursor. The steric and electronic properties of the auxiliary then direct the cyclopropanation reaction to proceed in a diastereoselective manner. After the reaction, the auxiliary can be removed to yield the enantiomerically enriched cyclopropane. For instance, chiral oxazolidinones, popularized by Evans, can be used to direct the cyclopropanation of α,β-unsaturated imides. nih.gov

Organocatalytic Approaches:

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral aminocatalysts can activate α,β-unsaturated aldehydes towards nucleophilic attack by ylides, leading to the formation of cyclopropanes with high enantioselectivity. princeton.edunih.gov This approach, often referred to as iminium catalysis, provides a metal-free alternative to traditional cyclopropanation methods. The reaction of a cinnamaldehyde (B126680) derivative with a stabilized sulfonium (B1226848) ylide in the presence of a chiral secondary amine catalyst, such as a diarylprolinol silyl (B83357) ether, can produce the corresponding cyclopropane with excellent stereocontrol. nih.govnih.gov

CatalystSubstrateYlideYield (%)ee (%)drReference
Chiral DiamineCinnamone derivativeStabilized sulfonium ylideup to 6867-93>95:5 nih.gov
Diarylprolinol silyl etherα,β-Unsaturated aldehydeStabilized sulfonium ylideHigh90-98>30:1 nih.gov

When an asymmetric synthesis does not provide sufficient enantiomeric purity, resolution techniques can be employed to separate the enantiomers of a racemic mixture. For chiral amines, such as the 2-aminocyclopropyl moiety, classical resolution involves the formation of diastereomeric salts with a chiral acid. The differing solubilities of these salts allow for their separation by fractional crystallization. Subsequent treatment with a base liberates the enantiomerically pure amine.

Alternatively, enzymatic kinetic resolution offers a highly efficient and selective method for separating enantiomers. mdpi.commdpi.com Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. The acylated and unacylated amines can then be separated chromatographically. This method is particularly attractive due to its mild reaction conditions and high enantioselectivity.

Construction of the 3-Phenylphenol Substructure

The formation of the biphenyl bond is the second key strategic step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions are the most powerful and versatile methods for constructing C(sp²)–C(sp²) bonds and are widely used for the synthesis of biaryl compounds.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. gre.ac.uk The reaction involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of the 3-phenylphenol substructure, a (3-methoxyphenyl)boronic acid could be coupled with a protected 4-bromo- or 4-iodoaniline derivative, followed by deprotection of the methoxy (B1213986) group to reveal the phenol (B47542). A variety of palladium catalysts and ligands can be employed, with phosphine-based ligands such as those of the Buchwald and Fu type often providing excellent results. researchgate.netresearchgate.netresearchgate.net

Heck Reaction:

The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base. acs.orgorganic-chemistry.org While typically used to form vinylarenes, variations of the Heck reaction can also be employed for the synthesis of biaryls. For instance, the reaction of a 3-halophenol with an arylboronic acid can, under specific conditions, lead to the formation of a 3-phenylphenol. nih.govbeilstein-journals.org However, for the direct construction of the target biphenyl core, the Suzuki-Miyaura or Negishi reactions are generally more straightforward.

Negishi Coupling:

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organohalide in the presence of a palladium or nickel catalyst. gre.ac.uk Organozinc reagents are highly reactive, which can be advantageous for coupling sterically hindered partners or less reactive aryl chlorides. organic-chemistry.orgpitt.edu The 3-phenylphenol substructure could be assembled by coupling a (3-methoxyphenyl)zinc halide with a suitable 4-haloaniline derivative.

Coupling ReactionCatalyst/LigandBaseSolventTemperature (°C)Yield (%)Reference
Suzuki-MiyauraPd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100High researchgate.net
Suzuki-MiyauraPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O85High researchgate.net
HeckPd(OAc)₂K₂CO₃DMF100-140Moderate to High nih.gov
NegishiPd(OAc)₂ / CPhos-THFRoom TempHigh organic-chemistry.org
NegishiNi(acac)₂ / PPh₃-THFRefluxGood gre.ac.uk

dppf: 1,1'-Bis(diphenylphosphino)ferrocene; CPhos: (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl); acac: acetylacetonate.

Directed Functionalization and Derivatization of Phenolic Systems

The phenolic hydroxyl group in this compound is a powerful tool for directing further chemical transformations, enabling the synthesis of diverse derivatives. Phenols and their derivatives are foundational in the chemical industry, and methodologies that leverage the directing capabilities of the hydroxyl group can significantly enhance molecular complexity. acs.orgchemistryviews.org The hydroxyl group is an ortho-, para-directing activator in electrophilic aromatic substitution, but modern transition-metal-catalyzed C-H functionalization has emerged as a more precise and atom-economical tool. nih.gov

In the context of the biphenyl-phenol core of the target molecule, the hydroxyl group can direct functionalization to the ortho positions (C2 and C6 of the phenolic ring). acs.org Palladium-catalyzed reactions, for instance, have been developed for the ortho-C–H hydroxylation of [1,1'-biphenyl]-2-ols using tert-butyl hydroperoxide as an oxidant, which selectively yields 2,2'-biphenols instead of the often-competing intramolecular cyclization to dibenzofurans. researchgate.net This type of directed C-H activation provides a regioselective method to introduce additional functionality. nih.gov

Strategies for derivatization can be broadly categorized:

Modification of the Phenolic Hydroxyl: The hydroxyl group itself can be readily converted into other functional groups. Etherification or esterification can serve as a protecting group strategy or to modulate the molecule's physicochemical properties. Derivatization to esters of ferrocene (B1249389) carboxylic acid, for example, has been used for the analytical identification of complex phenols. researchgate.net

Directed C-H Functionalization of the Phenolic Ring: The hydroxyl group can direct the introduction of substituents at specific positions on the aromatic ring. Transition-metal-catalyzed reactions are particularly effective for this purpose. For instance, nitrile-directed meta-C–H functionalization of biphenyl derivatives has been achieved, showcasing the power of directing groups to control regioselectivity in complex systems. escholarship.orgnih.gov While the hydroxyl group is a strong ortho-director, the interplay of different functional groups and catalyst systems can lead to diverse substitution patterns.

Derivatization via Halogenated Intermediates: Halogenation of the phenolic ring provides a versatile handle for subsequent cross-coupling reactions. From a halide intermediate, various groups such as cyano, carboxyl, and aminoacyl can be introduced. nih.gov

These strategies allow for the systematic modification of the phenolic portion of this compound, enabling the exploration of structure-activity relationships and the development of new analogues.

Table 1: Directed Functionalization Strategies for Phenolic Systems.
StrategyDescriptionKey Reagents/CatalystsPotential Outcome on Target Molecule
Ortho-HydroxylationDirect introduction of a second hydroxyl group ortho to the existing one on the phenolic ring. researchgate.netPd(OAc)₂, ᵗBuOOHSynthesis of a catechol derivative.
Ortho-Arylation/AlkenylationCoupling of aryl or alkenyl groups at the C-H bond ortho to the hydroxyl group. acs.orgPd(II), Rh(III), or Ru(II) catalystsIntroduction of diverse substituents for SAR studies.
Etherification (Williamson)Conversion of the phenolic hydroxyl into an ether functional group.Base (e.g., K₂CO₃), Alkyl halideModification of solubility and electronic properties.
Directed HalogenationIntroduction of a halogen (Br, I) ortho or para to the hydroxyl group, serving as a handle for further reactions.N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS)Intermediate for Suzuki, Buchwald-Hartwig, or other cross-coupling reactions.

Convergent and Divergent Synthesis Strategies for Assembling this compound

A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final stages. For this compound, a logical convergent approach would involve:

Fragment A Synthesis: Preparation of a (3-hydroxyphenyl)boronic acid or a related organometallic species.

Fragment B Synthesis: Preparation of a protected 4-(2-aminocyclopropyl)halobenzene. This fragment itself requires a multi-step synthesis, likely involving the formation of a styrene derivative followed by cyclopropanation and functional group manipulation to install the amine.

Coupling: A palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, to join Fragment A and Fragment B, followed by deprotection to yield the final product. smolecule.comsmolecule.com

A divergent synthesis , in contrast, begins with a common core structure that is subsequently modified to generate a library of related compounds. A divergent approach to the target molecule could start from a 4-bromo-3'-hydroxybiphenyl intermediate. From this common precursor, different pathways could be followed:

The brominated position could be converted into a styrene via a Heck or Stille coupling.

The resulting styrene would then undergo cyclopropanation. Methods for this transformation are numerous and include reactions with diazo compounds or carbenes. taylorfrancis.comwikipedia.org

Finally, the installation of the amino group would complete the synthesis.

Table 2: Comparison of Convergent and Divergent Synthesis Strategies.
AspectConvergent StrategyDivergent Strategy
Overall Efficiency Generally higher overall yield as the longest linear sequence is shorter.Overall yield can be lower due to a longer linear sequence from the common intermediate.
Flexibility Allows for significant structural changes in either fragment independently before coupling.Ideal for late-stage functionalization to create a library of analogues from a common core.
Process Optimization Synthesis of each fragment can be optimized and scaled up independently.Early-stage reactions must be robust and high-yielding to be effective.
Example Key Reaction Suzuki-Miyaura coupling of two complex fragments. smolecule.comCyclopropanation of a biphenyl-styrene intermediate.

Exploration of Sustainable and Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles into pharmaceutical synthesis is essential for minimizing environmental impact, reducing waste, and improving safety and efficiency. nih.govmdpi.com For a molecule like this compound, key areas for applying these principles include catalysis, solvent selection, and waste minimization.

Catalytic Approaches (e.g., metal-free, photocatalysis)

Catalytic methods are a cornerstone of green chemistry as they reduce the need for stoichiometric reagents, often leading to higher efficiency and less waste.

Cyclopropanation: The formation of the cyclopropane ring is a critical step. Traditional methods often rely on diazoalkanes, which can be hazardous to handle on a large scale. nih.govdicp.ac.cn Modern catalytic approaches offer safer and more selective alternatives:

Transition Metal Catalysis: Rhodium(II) and cobalt(II) complexes are highly effective for catalyzing cyclopropanation reactions using diazo compounds or gem-dichloroalkanes as carbene precursors. taylorfrancis.comnih.govwikipedia.org The use of chiral ligands on these metal catalysts allows for highly enantioselective cyclopropanations, which is critical for producing single-enantiomer drugs. dicp.ac.cn

Photocatalysis: Visible-light photoredox catalysis offers a mild and efficient method for various organic transformations, including those that could lead to precursors for the aminocyclopropyl group. organic-chemistry.org

Amine Synthesis: The introduction of the amino group can also be achieved using green catalytic methods.

Photocatalytic C-H Functionalization: Photocatalysis can be used for the direct α-functionalization of amines, providing a mild and atom-economical route to synthesize complex amine structures. nih.govnih.gov For instance, organic photocatalysts can be used for the α-C-H alkylation of unprotected primary amines. nih.gov

Oxidative Coupling: Molecular photocatalysts can be used for the direct oxidative coupling of amines to imines under natural sunlight and using oxygen as a green oxidant, which can then be reduced to the desired amine. rsc.org

Table 3: Selected Catalytic Approaches for Key Synthetic Steps.
TransformationCatalytic SystemAdvantagesReference
Asymmetric CyclopropanationChiral Cobalt-Pybox complexes with gem-dichloroalkanesAvoids hazardous diazoalkanes; high enantioselectivity. nih.govdicp.ac.cn
CyclopropanationRhodium(II) carboxylates with diazoacetatesHigh efficiency and broad substrate scope for olefins. wikipedia.org
α-Tertiary Amine SynthesisOrganic photocatalyst (e.g., 4CzIPN) with an azide (B81097) ion co-catalystAtom-economical C-H alkylation of unmasked primary amines. nih.gov
Amine Oxidative CouplingBenzothiadiazole-based molecular photocatalystUses natural sunlight and O₂ as a green oxidant. rsc.org

Solvent Selection and Waste Minimization Strategies

Solvents account for a significant portion of the waste generated in pharmaceutical manufacturing. jddhs.com The selection of greener, more sustainable solvents is therefore a critical aspect of process development. ubc.ca Solvent selection guides, such as those developed by pharmaceutical companies like Sanofi and GSK, rank solvents based on safety, health, and environmental criteria. ubc.carsc.org For the synthesis of this compound, prioritizing "recommended" or "usable" solvents such as ethanol, isopropanol, or 2-methyltetrahydrofuran (B130290) over "undesirable" ones like dichloromethane (B109758) or chloroform (B151607) is essential.

Waste minimization strategies extend beyond solvent choice and are integral to green process design:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. C-H activation reactions are inherently atom-economical as they avoid the need for pre-functionalized substrates. nih.gov

Process Intensification: Using techniques like continuous flow chemistry can reduce solvent usage, improve heat transfer and safety, and minimize waste generation compared to traditional batch processing. nih.gov

Solvent Recovery and Recycling: Choosing solvents that can be easily removed and recycled reduces both cost and environmental impact. purosolv.comrsc.org Developing protocols that use recoverable reaction media, such as an acetonitrile-water azeotrope in electrochemical amination, is a promising strategy. rsc.org

Reducing Derivatization: Minimizing the use of protecting groups reduces the number of synthetic steps and the amount of waste generated from protection and deprotection sequences. nih.gov

Table 4: Green Solvent Selection Guide (Illustrative).
Solvent ClassExample SolventsSustainability ConsiderationsPotential Use in Synthesis
Recommended Water, Ethanol, Isopropyl Acetate, 2-MeTHFLow toxicity, biodegradable, derived from renewable sources (e.g., ethanol).Reaction medium, extraction, crystallization.
Usable Acetonitrile, Toluene, HeptaneSome environmental or safety concerns, but acceptable with proper controls.Cross-coupling reactions (Toluene), chromatography (Heptane).
Undesirable/Banned Dichloromethane (DCM), Chloroform, Diethyl EtherHigh toxicity, environmental persistence, safety hazards (peroxide formation for ether).Avoid or replace with greener alternatives.
ubc.carsc.org

Process Chemistry Considerations for Research Scale-Up of this compound

Transitioning a synthetic route from the laboratory (milligram to gram scale) to a pilot plant or manufacturing facility (kilogram scale) requires careful consideration of process chemistry principles to ensure safety, reproducibility, and economic viability. mt.comappluslaboratories.com For the synthesis of this compound, several key challenges must be addressed.

Safety and Hazard Analysis: A thorough risk assessment of all reagents, intermediates, and reaction conditions is paramount. criver.com

Cyclopropanation: If using diazo compounds, their thermal instability and potential for detonation necessitate strict temperature control and specialized equipment for in-situ generation or use in continuous flow reactors. nih.gov Using safer alternatives like gem-dichloroalkanes is a key consideration for scale-up. dicp.ac.cn

Exothermic Reactions: Cross-coupling reactions (e.g., Suzuki) and hydrogenations can be highly exothermic. The heat transfer characteristics of a large reactor are significantly different from a lab flask due to a lower surface-area-to-volume ratio. catsci.com Reaction calorimetry is essential to measure heat flow and design appropriate cooling protocols to prevent thermal runaway. criver.com

Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is critical for maintaining reaction homogeneity and achieving consistent results. Poor mixing can lead to localized "hot spots" or concentration gradients, resulting in side product formation and reduced yields. ijera.com The choice of impeller type, agitation speed, and baffle design are crucial engineering parameters.

Reagent Addition and Control: In the lab, reagents are often added quickly. On a large scale, controlled addition of a limiting reagent is often used to manage exotherms and improve selectivity. ijera.com This requires precise pumping systems and monitoring.

Work-up and Purification: Isolation and purification procedures must be scalable. Relying on chromatography is often not feasible or economical for large quantities. Developing robust crystallization methods is the preferred approach for achieving high purity on a large scale. This involves screening different solvents, temperatures, and seeding strategies to control polymorphism and particle size. criver.com

Route Optimization: The synthetic route chosen for discovery may not be suitable for scale-up due to costly reagents, low-yielding steps, or difficult purifications. Process chemists often redesign the route to be more efficient, robust, and cost-effective. catsci.com

Table 5: Key Parameters for Scale-Up of Chemical Processes.
ParameterLaboratory Scale (1 L Flask)Production Scale (1000 L Reactor)Scale-Up Challenges & Solutions
Heat Transfer High surface area/volume ratio; rapid heating/cooling.Low surface area/volume ratio; slow heat dissipation.Perform calorimetry studies; use jacketed reactors with precise temperature control; control reagent addition rate. catsci.com
Mixing Efficient mixing with magnetic stir bar.Potential for non-homogeneity; requires mechanical agitation.Optimize impeller design and agitation speed; conduct mixing studies. ijera.com
Reaction Time Typically shorter due to efficient heat and mass transfer.Often longer; addition and heat-up/cool-down times are significant.Monitor reaction progress using Process Analytical Technology (PAT); optimize for cycle time.
Purification Flash chromatography is common.Chromatography is expensive and often impractical.Develop robust crystallization or distillation methods; minimize impurities through reaction optimization. criver.com
Safety Small quantities minimize risk.Increased risk of thermal runaway, toxic exposure.Conduct thorough hazard analysis (HAZOP); implement engineering controls; avoid hazardous reagents where possible. criver.com

Computational and Theoretical Investigations of 3 4 2 Aminocyclopropyl Phenyl Phenol

Conformational Landscape Analysis and Molecular Dynamics Simulations of 3-[4-(2-Aminocyclopropyl)phenyl]phenol

The biological activity of a flexible molecule is intrinsically linked to its three-dimensional shape or conformation.

This compound possesses significant conformational flexibility, primarily due to rotation around the single bond connecting the two phenyl rings (the biphenyl (B1667301) torsion angle) and the orientation of the aminocyclopropyl group. smolecule.com

A thorough conformational analysis would be performed to identify the most stable, low-energy conformers. chemistrysteps.com This typically involves:

Conformational Search: Using algorithms like molecular mechanics or systematic grid scans to generate a wide range of possible conformations.

Energy Minimization: Optimizing the geometry of each generated conformer using quantum mechanical methods (like DFT) to find the nearest local energy minimum.

The key parameter of interest would be the torsion angle between the two phenyl rings, which is influenced by the steric hindrance of the substituents. Studies on similar substituted biphenyls show that non-planar (twisted) conformations are generally favored. nih.gov The conformation of the cyclopropyl (B3062369) ring relative to the phenyl ring is also crucial, as its electronic interaction with the π-system is conformation-dependent. nih.govacs.org

Molecular Dynamics (MD) simulations are a powerful tool for studying how a molecule behaves over time in a realistic environment, such as in water or a protein binding pocket. mdpi.comnih.govnih.gov An MD simulation treats atoms as classical particles and uses a 'force field' to describe the forces between them, allowing their movements to be simulated over nanoseconds to microseconds. nih.govyoutube.com

For this compound, MD simulations would provide insights into:

Solvation: How the molecule interacts with surrounding water molecules. The phenol (B47542) and amine groups would be expected to form strong hydrogen bonds with water, influencing the molecule's solubility and preferred conformations in an aqueous solution. nih.govnih.govpreprints.org

Dynamic Flexibility: How the molecule flexes and changes its shape over time. This includes fluctuations in the biphenyl torsion angle and the movement of the aminocyclopropyl group.

Stability in a Binding Pocket: Simulating the molecule within the active site of its target protein, LSD1, can reveal the stability of the binding pose, the dynamics of key protein-ligand interactions, and the role of water molecules in mediating these interactions. mdpi.commdpi.com

Table 3. Typical Parameters for an MD Simulation of the Compound in Water.
ParameterDescriptionExample Value
Force FieldSet of equations and parameters describing atomic interactionsAMBER, CHARMM, GROMOS
Solvent ModelModel used to represent water moleculesTIP3P (explicit)
Simulation TimeTotal duration of the simulation100 - 500 ns
EnsembleThermodynamic conditions (e.g., constant temperature and pressure)NPT

In Silico Prediction of Potential Biological Targets and Binding Modes

While this compound is known to inhibit LSD1, in silico methods can be used to rationalize this activity and predict potential off-targets. smolecule.comsmolecule.com

Target Fishing: For a novel compound, "target fishing" or "target prediction" algorithms are used to screen its chemical structure against databases of known bioactive molecules and their targets. creative-biolabs.combiorxiv.orgmdpi.com These methods, based on chemical similarity, pharmacophore matching, or machine learning, can suggest a list of potential protein targets. nih.govnih.govnih.gov

Molecular Docking: Since the primary target (LSD1) is known, molecular docking would be the principal tool used to investigate its binding mode. nih.govmdpi.com Docking programs place the ligand (the compound) into the active site of the receptor (LSD1) in various orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose.

A docking study of this compound into the LSD1 active site would aim to:

Confirm the binding pose and identify key intermolecular interactions, such as hydrogen bonds between the phenol/amine groups and active site residues.

Explain the role of the aminocyclopropyl group, which is known to interact with the FAD cofactor in the LSD1 active site.

Provide a structural basis for the compound's inhibitory activity, which can guide the design of more potent and selective analogs.

Table 4. Illustrative Molecular Docking Results against LSD1.
ParameterDescriptionPredicted Value (Illustrative)
Binding AffinityEstimated free energy of binding-9.5 kcal/mol
Key H-Bond InteractionsResidues forming hydrogen bonds with the ligandAsp555, His564, Thr810
Key Hydrophobic InteractionsResidues forming van der Waals contactsVal333, Trp551, Tyr761
Interaction with FADSpecific interaction with the flavin adenine (B156593) dinucleotide cofactorCovalent or near-covalent interaction via the amine

Ligand-Based Virtual Screening Methodologies

Ligand-based virtual screening (LBVS) is a computational technique used to identify novel, active compounds from large chemical databases based on the similarity to a known active ligand. nih.govyoutube.com This approach is particularly valuable when the three-dimensional structure of the biological target is unknown or difficult to obtain. The fundamental principle is that molecules with similar structures are likely to exhibit similar biological activities. For a compound like this compound, LBVS methodologies would typically involve the creation of a pharmacophore model.

A pharmacophore model represents the essential steric and electronic features required for optimal molecular interactions with a specific biological target. For the class of cyclopropylamine-containing LSD1 inhibitors, a common pharmacophore model would include key features such as a hydrophobic group (the biphenyl scaffold), a hydrogen bond donor (the phenol group), and a crucial amine feature (the aminocyclopropyl group) that is known to interact with the FAD cofactor in the active site of LSD1. nih.govnih.gov

Virtual screening of large compound libraries against such a pharmacophore model would identify new chemical entities that possess these critical features in the correct spatial arrangement. The hits from this screening could then be prioritized for further computational analysis and eventual biological testing.

Table 1: Representative Pharmacophore Features for Ligand-Based Screening

Pharmacophore FeatureDescriptionCorresponding Moiety in this compound
Aromatic/HydrophobicNon-polar interactions with the target protein.Biphenyl core
Hydrogen Bond DonorForms hydrogen bonds with amino acid residues.Phenolic hydroxyl group
Positive IonizableElectrostatic interactions, crucial for binding in the active site.Amino group on the cyclopropyl ring

Structure-Based Drug Design Principles Applied to this compound

Structure-based drug design (SBDD) relies on the known three-dimensional structure of the biological target, in this case, the LSD1 enzyme. mdpi.com This approach allows for the rational design of inhibitors that can fit precisely into the active site of the enzyme, leading to high affinity and selectivity. nih.govnih.gov The application of SBDD to this compound and its analogs involves several key steps.

First, the crystal structure of LSD1, often in complex with a known inhibitor or its FAD cofactor, is obtained from a protein data bank. nih.gov This structure reveals the detailed architecture of the active site, including the specific amino acid residues that a ligand can interact with. For this compound, the biphenyl group is expected to form hydrophobic interactions within a pocket of the active site, while the phenolic hydroxyl group can form hydrogen bonds with nearby residues. The aminocyclopropyl moiety is critical for the covalent interaction with the FAD cofactor, a hallmark of this class of LSD1 inhibitors. nih.gov

Using this structural information, medicinal chemists can design modifications to the parent compound to improve its binding affinity, selectivity, and pharmacokinetic properties. For instance, substituents could be added to the biphenyl rings to enhance hydrophobic interactions or to introduce new hydrogen bonding opportunities. nih.gov

Molecular Docking and Scoring Function Validation for Hypothetical Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govfrontiersin.org In the context of this compound, docking studies are primarily performed with its known target, LSD1. nih.govnih.gov These studies help to visualize and quantify the interactions between the inhibitor and the enzyme's active site.

The process involves placing the 3D structure of the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function. The scoring function estimates the free energy of binding, with lower scores generally indicating a more stable complex and higher binding affinity. frontiersin.org

For this compound docked into the active site of LSD1, the scoring function would evaluate the contributions of various interactions, including:

Van der Waals interactions: between the biphenyl scaffold and hydrophobic residues.

Hydrogen bonding: involving the phenolic hydroxyl group.

Electrostatic interactions: of the protonated amine.

Validation of the docking protocol and scoring function is a critical step. This is often achieved by redocking a known co-crystallized ligand into the active site and ensuring that the docking program can reproduce the experimentally observed binding pose with a high degree of accuracy.

Table 2: Hypothetical Molecular Docking Results and Interaction Analysis

ParameterValue/Description
Target ProteinLysine-specific demethylase 1 (LSD1)
Docking Score (kcal/mol)-8.5 (representative value)
Key Interacting ResiduesAsp555, His564, Trp695, Tyr761
Types of InteractionsHydrogen bonds, hydrophobic interactions, pi-pi stacking

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis for Derivatization Strategies

Development of Predictive Models for Analogue Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov For a series of analogues of this compound, a QSAR model could be developed to predict their inhibitory potency against LSD1.

The development of a predictive QSAR model involves several steps:

Data Set Collection: A series of analogues with varying substituents on the biphenyl and phenol rings would be synthesized, and their biological activity (e.g., IC50 values against LSD1) would be measured.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) would be calculated for each analogue.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical equation that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the model would be rigorously validated using internal and external validation techniques.

A validated QSAR model can then be used to predict the activity of newly designed, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates. mdpi.com

Identification of Key Molecular Descriptors for Modulators of Biological Processes

A crucial outcome of QSAR analysis is the identification of key molecular descriptors that have the most significant impact on the biological activity of the compounds. nih.gov For the this compound scaffold, these descriptors could include:

Topological Descriptors: Related to the size, shape, and branching of the molecule.

Electronic Descriptors: Such as partial charges on atoms, dipole moment, and frontier orbital energies, which are important for electrostatic and covalent interactions.

Hydrophobic Descriptors: Like the logarithm of the octanol-water partition coefficient (logP), which influences how the compound interacts with hydrophobic pockets in the target protein.

By understanding which descriptors are most important, medicinal chemists can focus on modifying the corresponding structural features to enhance the desired biological effect. For instance, if a QSAR model indicates that increased hydrophobicity of a particular region of the molecule is correlated with higher activity, analogues with more lipophilic substituents in that region would be designed.

Table 3: Key Molecular Descriptors and Their Potential Influence on Activity

Descriptor ClassExample DescriptorPotential Influence on LSD1 Inhibition
ElectronicPartial charge on the cyclopropylamine (B47189) nitrogenInfluences the covalent bond formation with the FAD cofactor.
HydrophobiclogPAffects binding to the hydrophobic substrate recognition pocket.
StericMolar refractivityDetermines the optimal size and shape for fitting into the active site.

Predictive In Silico Metabolism Studies for this compound (Focus on theoretical pathways)

In silico metabolism prediction tools are used to forecast the metabolic fate of a compound in the body, identifying potential sites of metabolism and the resulting metabolites. news-medical.net These predictions are important for identifying potentially toxic metabolites and for designing compounds with improved metabolic stability. nih.gov

For this compound, the primary metabolic pathways are likely to involve the biphenyl and phenol moieties. researchgate.netnih.gov Based on known metabolic reactions for these structural motifs, several theoretical metabolic pathways can be proposed:

Hydroxylation: The aromatic rings of the biphenyl core are susceptible to hydroxylation, primarily mediated by cytochrome P450 enzymes. This can occur at various positions on either phenyl ring.

Glucuronidation and Sulfation: The phenolic hydroxyl group is a prime site for phase II conjugation reactions, leading to the formation of more water-soluble glucuronide and sulfate (B86663) conjugates, which are readily excreted. nih.gov

Oxidation of the Aminocyclopropyl Group: The amino group could undergo oxidation, although the cyclopropyl ring may influence its reactivity compared to a simple alkylamine.

Predictive software can rank the likelihood of metabolism at different sites on the molecule, providing a guide for chemists to modify the structure to block or slow down metabolic processes at the most labile positions.

Table 4: Predicted Theoretical Metabolic Pathways

Metabolic ReactionAffected MoietyPredicted Metabolite Type
Aromatic HydroxylationBiphenyl ringsHydroxylated biphenyl derivatives
O-GlucuronidationPhenolic hydroxyl groupGlucuronide conjugate
O-SulfationPhenolic hydroxyl groupSulfate conjugate

Mechanistic Biological Investigations of 3 4 2 Aminocyclopropyl Phenyl Phenol in Vitro Focus

Exploration of Molecular Targets and Biological Pathways Modulated by 3-[4-(2-Aminocyclopropyl)phenyl]phenol

Extensive in vitro research has identified the primary molecular target of this compound, also known by the identifier OG-L002, as Lysine-Specific Demethylase 1 (LSD1). apexbt.comselleckchem.commedchemexpress.comselleckchem.comguidetopharmacology.orgcaymanchem.comtocris.comsmolecule.com LSD1 is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation through the demethylation of mono- and di-methylated lysine (B10760008) residues on histone H3, particularly at positions 4 (H3K4) and 9 (H3K9). caymanchem.comsmolecule.com By inhibiting LSD1, this compound modulates the methylation status of these key histone marks, thereby influencing gene expression patterns. This targeted activity has positioned the compound as a subject of investigation for its potential in contexts such as neurodevelopmental disorders and viral infections. smolecule.com

The inhibitory potency of this compound against its primary target, LSD1, has been quantified in cell-free enzymatic assays. These studies have consistently demonstrated that the compound is a potent inhibitor of LSD1, with a reported half-maximal inhibitory concentration (IC_50) of 20 nM. apexbt.comselleckchem.comselleckchem.com

To assess the selectivity of this compound, its inhibitory activity has also been evaluated against other flavin-dependent amine oxidases, namely Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). The compound exhibits significantly lower potency against these enzymes, with reported IC_50 values of 1.38 µM for MAO-A and 0.72 µM for MAO-B. selleckchem.commedchemexpress.comtocris.com This indicates a considerable degree of selectivity for LSD1 over these related enzymes, with a 69-fold and 36-fold selectivity, respectively.

While the IC_50 value is a widely accepted measure of inhibitory potency, the inhibition constant (K_i) provides a more direct measure of the binding affinity between an inhibitor and an enzyme. In some reported assays, the K_i for OG-L002 was calculated as the half-maximal activity, suggesting the terms may have been used interchangeably in that context. apexbt.com However, specific K_i values from dedicated kinetic studies are not extensively reported in the available literature.

Enzyme Inhibition Data for this compound (OG-L002)

EnzymeIC_50Selectivity over MAO-ASelectivity over MAO-B
LSD120 nM69-fold36-fold
MAO-A1.38 µM--
MAO-B0.72 µM--

Based on a comprehensive review of the available scientific literature, there is no direct evidence from receptor binding assays or ligand displacement studies to define a specific receptor binding profile for this compound. The primary research focus for this compound has been on its enzymatic inhibition of LSD1 rather than interactions with cell surface or nuclear receptors. Consequently, dissociation constants (K_d) for any specific receptor have not been reported.

Furthermore, the modulatory effect of this compound on viral gene expression extends to other viruses. Studies have shown that it can also reduce the expression of human cytomegalovirus (hCMV) IE genes and the adenovirus E1A gene in mammalian cells. medchemexpress.comcaymanchem.com In chromatin immunoprecipitation (ChIP) assays, treatment with OG-L002 led to an increase in the repressive histone mark H3K9-me2 at viral IE promoters, consistent with its mechanism of LSD1 inhibition. researchgate.net These findings in functional cell-based assays underscore the compound's ability to modulate biological pathways that are dependent on LSD1 activity.

Biophysical Characterization of this compound-Target Interactions

Detailed biophysical characterization of the direct binding interaction between this compound and its target, LSD1, is not extensively documented in the publicly available scientific literature.

As of the current body of research, there are no published studies that have utilized Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding kinetics (k_on, k_off) or thermodynamic parameters (ΔH, ΔS) of the interaction between this compound and LSD1. Such studies would provide valuable quantitative insights into the affinity and the nature of the binding interaction.

There are no publicly available reports of Nuclear Magnetic Resonance (NMR) spectroscopy studies aimed at elucidating the three-dimensional structure of the complex formed between this compound and LSD1. Structural studies of this nature would be instrumental in visualizing the precise binding mode of the inhibitor within the active site of the enzyme and would facilitate the rational design of more potent and selective inhibitors.

X-ray Crystallography and Cryo-Electron Microscopy for Co-crystal Structure Determination with Target Proteins

To elucidate the precise molecular interactions between this compound and its biological target, likely LSD1, X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable techniques. springernature.comnih.gov These methods provide high-resolution three-dimensional structures of the compound in complex with its target protein, offering atomic-level details of the binding mode.

In a typical workflow, the target protein (e.g., LSD1) would be expressed, purified, and crystallized in the presence of this compound. For X-ray crystallography, these co-crystals are then exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are used to calculate an electron density map, from which the atomic structure of the complex can be determined. nih.gov Cryo-EM, on the other hand, involves flash-freezing the protein-ligand complex in a thin layer of vitreous ice and imaging the individual particles with an electron microscope to reconstruct a 3D model. nih.gov

The structural data obtained would reveal the specific amino acid residues in the active site of the target protein that form hydrogen bonds, hydrophobic interactions, or other non-covalent bonds with the different moieties of this compound (the aminocyclopropyl group, the phenyl rings, and the hydroxyl group). This information is critical for understanding the basis of the compound's potency and selectivity and for guiding further structure-activity relationship (SAR) studies to design more effective derivatives.

Hypothetical X-ray Crystallography Data for this compound with LSD1

ParameterHypothetical ValueSignificance
Resolution (Å)2.1High-resolution data allowing for detailed analysis of interactions.
PDB IDXXXXUnique identifier for the deposited structure in the Protein Data Bank.
Space GroupP2₁2₁2₁Describes the symmetry of the crystal lattice.
Key Interacting ResiduesTyr55, His123, Asp345Amino acids in the LSD1 active site forming crucial bonds with the compound.
Hydrogen Bonds2Formed between the hydroxyl and amino groups of the compound and the protein.
Hydrophobic InteractionsPhenyl rings with Leu89, Val134Contribute to the stability of the binding.

Intracellular Distribution and Localization Studies in Model Cell Lines

Understanding where a compound localizes within a cell is fundamental to comprehending its mechanism of action and potential off-target effects. Confocal microscopy and subcellular fractionation followed by mass spectrometry are powerful techniques to determine the intracellular distribution of this compound.

Confocal Microscopy and Fluorescence Imaging of Labeled this compound

For confocal microscopy, a fluorescently labeled version of this compound would be synthesized. nih.gov This is typically achieved by attaching a small organic fluorophore (e.g., fluorescein, rhodamine) to a position on the molecule that is not critical for its biological activity. researchgate.net Model cell lines, such as a relevant cancer cell line if the compound is being investigated as an anti-cancer agent, would be treated with the labeled compound.

Confocal microscopy would then be used to acquire high-resolution optical sections of the cells, allowing for the three-dimensional visualization of the compound's distribution. nih.gov By co-staining with fluorescent markers for specific organelles (e.g., Hoechst for the nucleus, MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum), the precise subcellular localization of this compound can be determined. This would reveal whether the compound accumulates in the nucleus, where it would be expected to interact with its target LSD1, or if it is sequestered in other compartments.

Subcellular Fractionation and Mass Spectrometry for Distribution Analysis

Subcellular fractionation is a biochemical approach that separates the major organelles and cellular compartments into distinct fractions. nih.gov Cells treated with unlabeled this compound would be lysed, and the lysate would be subjected to a series of centrifugation steps to isolate the nuclear, mitochondrial, cytosolic, and membrane fractions. ed.ac.ukyoutube.com

The concentration of this compound in each fraction would then be quantified using a sensitive analytical technique such as liquid chromatography-mass spectrometry (LC-MS). nih.gov This method provides quantitative data on the compound's distribution, complementing the qualitative visual information from confocal microscopy.

Hypothetical Subcellular Distribution of this compound

Cellular FractionCompound Concentration (ng/mg protein)Percentage of Total
Nucleus15060%
Cytosol7530%
Mitochondria12.55%
Membranes12.55%

Phenotypic Screening Strategies for Identifying Novel Biological Activities and Mechanisms

Phenotypic screening is a powerful approach in drug discovery that identifies compounds that induce a desired change in a cell's or organism's phenotype, without a priori knowledge of the drug's target. technologynetworks.comenamine.net This can lead to the discovery of novel biological activities and mechanisms of action for a compound like this compound.

High-Content Imaging and Cell Painting Assays

High-content imaging (HCI) combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in cells. nih.govnih.gov In a "cell painting" assay, cells are treated with the compound and then stained with a cocktail of fluorescent dyes that label different cellular components (e.g., nucleus, cytoplasm, cytoskeleton, mitochondria, Golgi apparatus, endoplasmic reticulum). catapult.org.uk

Thousands of morphological features, such as cell shape, size, texture, and fluorescence intensity and distribution, are then extracted from the images. catapult.org.uk By comparing the phenotypic profile of cells treated with this compound to a reference library of profiles from compounds with known mechanisms of action, novel activities can be inferred. For instance, if the compound induces a phenotypic profile similar to that of known cell cycle inhibitors, it might suggest a role in cell cycle regulation.

Hypothetical Phenotypic Features Altered by this compound in a High-Content Screen

Phenotypic ParameterObservationPotential Implication
Nuclear SizeIncreasedAlteration in chromatin condensation or cell cycle arrest.
Mitochondrial Membrane PotentialDecreasedPotential off-target effect on mitochondrial function.
Cytoskeletal OrganizationDisrupted actin filamentsImpact on cell motility or division.
Protein Synthesis RateDecreasedGeneral cellular stress or specific pathway inhibition.

Omics Approaches (e.g., transcriptomics, proteomics) for Pathway Perturbation Analysis

Omics technologies provide a global view of the molecular changes within a cell upon treatment with a compound. nih.gov Transcriptomics (e.g., RNA-sequencing) measures the changes in the expression levels of all genes, while proteomics (e.g., mass spectrometry-based proteomics) quantifies the changes in the abundance of thousands of proteins. nih.govnih.gov

By treating model cells with this compound and analyzing the resulting transcriptomic and proteomic data, researchers can identify the cellular pathways that are significantly perturbed. frontiersin.orgnih.gov For example, if the compound is an effective LSD1 inhibitor, one would expect to see changes in the expression of genes and proteins that are regulated by LSD1-mediated histone demethylation. Bioinformatic analysis of these datasets can reveal the compound's mechanism of action and potentially identify novel therapeutic indications.

Hypothetical Top 5 Differentially Expressed Genes Upon Treatment with this compound

Gene NameLog2 Fold Changep-valueAssociated Pathway
GENE-A2.5<0.001Cell Cycle Regulation
GENE-B-1.8<0.001Apoptosis
GENE-C3.1<0.005Epithelial-Mesenchymal Transition
GENE-D-2.2<0.005DNA Repair
GENE-E1.9<0.01Inflammatory Response

Investigation of Stereochemical Influence on Biological Activity of Enantiomers/Diastereomers of this compound

The stereochemical configuration of a molecule is a critical determinant of its biological activity. The three-dimensional arrangement of atoms can significantly influence how a compound interacts with its biological targets, such as enzymes and receptors. For molecules with multiple chiral centers, the resulting enantiomers and diastereomers can exhibit vastly different pharmacological profiles. This is particularly relevant for compounds like this compound, which possesses chiral centers in the cyclopropyl (B3062369) ring. While direct in vitro studies on the stereoisomers of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from closely related analogs that share the core 4-(2-aminocyclopropyl)phenyl moiety.

A significant body of research on tranylcypromine-based derivatives, which are structurally analogous to this compound, highlights the profound impact of stereochemistry on their inhibitory activity against key enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAOs). LSD1 is a flavin-dependent demethylase that plays a crucial role in epigenetic regulation and is a validated target in oncology. MAO-A and MAO-B are well-known enzymes involved in the metabolism of neurotransmitters.

In a detailed in vitro investigation of the four diastereomers of a potent tranylcypromine-based LSD1 inhibitor, trans-benzyl (1-((4-(2-aminocyclopropyl)phenyl)amino)-1-oxo-3-phenylpropan-2-yl)carbamate hydrochloride, the influence of the stereochemistry of the aminocyclopropyl ring was paramount. nih.gov This analog shares the key structural feature of the aminocyclopropylphenyl group with the subject compound. The four stereoisomers, designated as 11a (S,1R,2S), 11b (S,1S,2R), 11c (R,1R,2S), and 11d (R,1S,2R), were assayed for their inhibitory potency against LSD1, MAO-A, and MAO-B.

The results unequivocally demonstrated that the stereochemistry of the cyclopropane (B1198618) ring, rather than the stereochemistry of the amino acid-derived portion of the molecule, was the crucial factor for potent LSD1 inhibition. nih.gov Specifically, the two diastereomers featuring the (1S,2R) configuration at the cyclopropyl ring, 11b and 11d, were significantly more potent against LSD1 than their (1R,2S) counterparts, 11a and 11c. nih.gov Isomer 11d exhibited the most potent LSD1 inhibition with an IC50 value of 0.12 µM, making it 11-fold more active than isomer 11c. nih.gov Similarly, isomer 11b was 8.2-fold more potent than 11a. nih.gov

Furthermore, a marked stereochemical influence was observed in the selectivity of these isomers for LSD1 over the MAOs. While all four diastereomers displayed submicromolar inhibition against MAO-A, their activity against MAO-B was more varied. nih.gov Notably, the isomers with the (S) configuration at the amino acid moiety, 11a and 11b, showed significantly lower inhibition of MAO-B, leading to a higher selectivity for LSD1. nih.gov In contrast, isomers 11c and 11d, with the (R) configuration, were practically inactive against MAO-B. nih.gov This suggests that the stereocenter outside the aminocyclopropyl ring also contributes to the selectivity profile.

The in-cell activity of these diastereomers further corroborated the findings from the enzymatic assays. All four isomers were capable of inducing the expression of Gfi-1b and ITGAM genes in NB4 cells, which is a marker of LSD1 inhibition in a cellular context. nih.gov However, in a colony-forming assay using murine promyelocytic blasts, the two most potent LSD1 inhibitors, 11b and 11d, demonstrated the strongest inhibition of colony formation. nih.gov

These findings from a close structural analog strongly suggest that the biological activity of the stereoisomers of this compound would also be highly dependent on their stereochemistry. It is plausible that the (1S,2R) enantiomer of the trans-aminocyclopropyl moiety would confer the most potent activity against its biological targets, which may include LSD1 and MAOs.

Table 1: In Vitro Inhibitory Activity of Diastereomers of a this compound Analog nih.gov

Compound IDStereochemistryLSD1 IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)
11aS,1R,2S1.80.36210
11bS,1S,2R0.220.82>250
11cR,1R,2S1.30.28>250
11dR,1S,2R0.120.55>250

Structure Activity Relationship Sar and Analogue Design of 3 4 2 Aminocyclopropyl Phenyl Phenol Derivatives

Rational Design Principles for Modifying the 3-[4-(2-Aminocyclopropyl)phenyl]phenol Scaffold

The rational design of analogues based on the this compound scaffold is primarily centered on its role as an irreversible inhibitor of LSD1. The aminocyclopropyl moiety is a key functional group that, upon oxidation by the FAD cofactor within the enzyme's active site, forms a reactive species that covalently binds to FAD. nih.gov This mechanism-based inhibition is a cornerstone of the design strategy.

Key principles for modification include:

Enhancing Target Affinity and Potency: Modifications are introduced to increase the non-covalent binding affinity of the inhibitor to the active site before the irreversible reaction occurs. This is achieved by introducing substituents that can form favorable interactions, such as hydrogen bonds or hydrophobic interactions, with amino acid residues in the binding pocket of LSD1. researchgate.net

Improving Selectivity: A significant challenge in the design of aminocyclopropyl-based inhibitors is achieving selectivity over other FAD-dependent enzymes, particularly monoamine oxidases A and B (MAO-A and MAO-B), which share structural homology with LSD1. researchgate.net Rational design focuses on exploiting the differences in the active site topographies of these enzymes to introduce modifications that are sterically or electronically disfavored by the off-target enzymes.

Modulating Reactivity: The electronic properties of the phenyl rings can influence the reactivity of the aminocyclopropyl group. Electron-donating or -withdrawing groups can be strategically placed to fine-tune the rate of the covalent bond formation with FAD, potentially improving the inhibitor's efficacy.

Synthetic Strategies for Analogue Libraries Based on this compound

The synthesis of analogue libraries of this compound is a systematic process to explore the structure-activity relationships. Modern synthetic methodologies enable the rapid generation of a diverse set of derivatives for biological screening.

The biphenyl (B1667301) core of the scaffold offers two aromatic rings that can be readily functionalized. The exploration of substituent effects on these rings is a primary strategy for optimizing the lead compound.

Synthetic Approach: A common synthetic route involves the Suzuki or Stille cross-coupling reaction to construct the biphenyl core. One of the coupling partners would be a suitably protected aminocyclopropylphenyl boronic acid or stannane, and the other would be a substituted phenol (B47542) derivative. This approach allows for the introduction of a wide variety of substituents on the phenol ring. Substituents on the other phenyl ring can be introduced prior to the coupling reaction.

Types of Substituents: Libraries are often created with a range of substituents to probe electronic and steric effects. These can include:

Electron-donating groups: (e.g., methoxy (B1213986), methyl) to increase electron density.

Electron-withdrawing groups: (e.g., halogens, trifluoromethyl) to decrease electron density.

Sterically bulky groups: (e.g., tert-butyl) to probe the size of the binding pocket.

Hydrogen bond donors and acceptors: (e.g., hydroxyl, amino, amide) to form specific interactions with the target.

The aminocyclopropyl moiety is crucial for the mechanism of action, but it can also be a site for modification to enhance potency and selectivity.

Ring Size Variation: While the cyclopropyl (B3062369) ring is the most common, analogues with different ring sizes, such as cyclobutyl or cyclopentyl, can be synthesized to investigate the impact of ring strain and conformation on inhibitory activity. However, the trans-2-phenylcyclopropylamine scaffold is often considered optimal for LSD1 inhibition. nih.gov

The biphenyl system can be considered a linker that positions the aminocyclopropyl "warhead" and the substituted phenol ring in the appropriate orientation within the active site. Variations in this linker can have a significant impact on activity.

Bioisosteric Replacement: Bioisosteres are functional groups or molecules that have similar physical or chemical properties and produce broadly similar biological effects. The phenyl rings in the biphenyl core can be replaced with other aromatic or heteroaromatic rings to modulate the compound's properties. researchgate.net For example, replacing a phenyl ring with a pyridine (B92270) or thiophene (B33073) ring can alter the electronic distribution, introduce hydrogen bonding capabilities, and affect the metabolic stability of the compound. nih.gov

Conformationally Restricted Analogues: To reduce the flexibility of the biphenyl linker and lock the molecule into a more favorable conformation for binding, strategies such as introducing bridges between the two phenyl rings or using more rigid linker systems can be employed.

Assessment of Structure-Activity Relationships Through Comparative Biological Profiling

The synthesized analogues are subjected to a battery of in vitro and in vivo assays to determine their biological activity and establish a clear structure-activity relationship (SAR).

The primary goal of the SAR study is to understand how specific structural modifications affect the binding affinity of the derivatives to the target enzyme, such as LSD1. This is typically quantified by measuring the half-maximal inhibitory concentration (IC₅₀) or the inactivation rate constant (k_inact/K_I).

Table 1: Hypothetical SAR Data for Phenyl Ring Substituents

Compound IDR1 (Phenol Ring)R2 (Phenyl Ring)LSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-A/LSD1)
Parent HH502501005
1a 4-FH3050015016.7
1b 4-ClH2560018024
1c 4-OCH₃H603001205
1d H4-F45200904.4
1e H4-CF₃40150803.75

From the hypothetical data in Table 1, it can be inferred that small electron-withdrawing groups like fluorine and chlorine at the 4-position of the phenol ring (compounds 1a and 1b) enhance LSD1 inhibitory activity and improve selectivity over MAO-A. An electron-donating group like methoxy (1c) slightly reduces activity. Substitutions on the other phenyl ring (1d and 1e) have a less pronounced effect on LSD1 inhibition but can influence selectivity.

Table 2: Hypothetical SAR Data for Aminocyclopropyl N-Substitution

Compound IDN-Substituent (R₃)LSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (MAO-A/LSD1)
Parent H502501005
2a Methyl754002005.3
2b Ethyl905002505.6
2c Benzyl (B1604629)4080040020
2d Acetyl150>10000>10000>66

The hypothetical data in Table 2 suggests that small alkyl substitutions on the nitrogen (2a and 2b) may be detrimental to LSD1 activity. However, a larger hydrophobic substituent like a benzyl group (2c) can improve both potency and selectivity, likely by accessing a hydrophobic pocket in the active site. Acylation of the amine (2d) significantly reduces LSD1 activity, indicating the importance of the basicity of the amine for the initial interaction with the enzyme.

Through the systematic design, synthesis, and biological evaluation of analogues of this compound, a detailed understanding of the structure-activity relationships can be established. This knowledge is instrumental in the development of potent, selective, and drug-like candidates for therapeutic intervention.

Evaluation of Functional Modulations in Cellular Assays

The efficacy of this compound derivatives as LSD1 inhibitors has been extensively evaluated in various cellular models, particularly in the context of oncology. These assays are designed to confirm that the biochemical inhibition of the enzyme translates into desired biological effects within a cellular environment, such as the arrest of cell proliferation and the induction of differentiation markers.

Derivatives based on the aminocyclopropyl phenyl scaffold have demonstrated potent anti-proliferative effects in a range of cancer cell lines, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). nih.gov For example, in cellular assays, potent inhibitors from this class can achieve high levels of target engagement, meaning they effectively bind to and inhibit LSD1 within the cell. This target engagement often leads to a significant reduction in cell viability. nih.gov The most potent compounds in this class exhibit sub-nanomolar activity in antileukemic assays. nih.gov

Cellular mechanism of action studies confirm that these compounds function by inhibiting the demethylase activity of LSD1. This leads to an increase in the levels of histone marks such as H3K4me2 and the re-expression of genes silenced by LSD1, such as CD86 in MV4-11 leukemia cells. researchgate.net In some cell lines, like the NB4 model of acute promyelocytic leukemia, treatment with these inhibitors has been shown to induce the expression of genes like Gfi-1b and ITGAM, consistent with LSD1 inhibition and cellular differentiation. acs.org

The table below summarizes the in vitro activity of representative compounds from the broader class of (2-aminocyclopropyl)phenyl derivatives, demonstrating their biochemical potency against LSD1 and their anti-proliferative effects in cancer cell lines.

Compound IDModification from Parent ScaffoldLSD1 IC50 (nM)Cell LineCell Viability EC50 (nM)
(±)1 Biphenyl amide analogue29N/AN/A
1b Phenyl amide analogue4.1N/AN/A
34 Styrenylcyclopropane analogue<4KASUMI-1 (AML)1
1e Fluorinated phenyl ether analogue5.5 (kinact/KI = 5.5 x 105 M-1s-1)N/AN/A
11b (S,1S,2R) Tranylcypromine-based diastereomerPotent (specific value not stated)NB4 (APL)Inhibited colony formation

Development of Research Probes and Chemical Tools Based on this compound

The potent and specific nature of inhibitors derived from the this compound scaffold makes them excellent candidates for development into chemical probes and research tools. These tools are invaluable for studying the biological roles of LSD1, identifying its substrates, and validating its engagement by potential therapeutics in living systems.

Affinity Labels and Biotinylated Derivatives for Target Identification

To facilitate the identification and study of LSD1 and its interacting partners, derivatives of the aminocyclopropyl phenyl scaffold have been functionalized to create affinity labels and biotinylated probes. These probes typically incorporate a reactive group or a high-affinity tag, like biotin, which allows for the isolation and detection of the target protein.

Biotinylated chemical probes based on the related tranylcypromine (B92988) scaffold have been developed to covalently label the LSD1 enzyme. nih.govnih.gov These probes enable researchers to perform pull-down experiments from cell lysates to confirm target engagement and to identify proteins that form complexes with LSD1. For instance, a biotinylated chemoprobe has been used in a proprietary target engagement assay to quantify the extent to which different inhibitors bind to LSD1 in cells. nih.gov This assay demonstrated that while some compounds achieve high target engagement at low concentrations, others require much higher concentrations, providing critical information for drug development. nih.gov However, the development of activity-based probes, which only label enzymatically active LSD1, has proven challenging, indicating that some of these probes may label the enzyme regardless of its functional state. nih.gov

Fluorescent Probes for Live-Cell Imaging and Mechanistic Studies

While the direct development of fluorescent probes based on the this compound structure is not extensively documented in the provided context, a closely related application is the development of radiolabeled imaging agents for Positron Emission Tomography (PET). PET is a powerful in vivo imaging technique that allows for the non-invasive visualization and quantification of protein targets in living subjects, including in the brain. acs.orgnih.gov

Researchers have successfully designed and synthesized (2-aminocyclopropyl)phenyl derivatives as PET imaging agents for LSD1. acs.orgnih.gov Starting from a potent lead compound, the biphenyl amide moiety was modified to reduce lipophilicity and introduce a site for radiolabeling with fluorine-18 (B77423) ([¹⁸F]). acs.org This optimization led to the identification of a probe, [¹⁸F]1e, with high selectivity for LSD1 over homologous enzymes like monoamine oxidase A and B. acs.orgnih.gov PET imaging studies in monkeys demonstrated that [¹⁸F]1e could cross the blood-brain barrier and showed high uptake in brain regions known to have high LSD1 expression. acs.orgnih.gov This specific binding could be blocked by co-administration of an unlabeled inhibitor, confirming target engagement in vivo. researchgate.net Such probes are crucial for studying LSD1 expression in normal and diseased states and for confirming that therapeutic drug candidates reach and engage their target in the brain. acs.orgnih.gov

Advanced Analytical Methodologies for Research Specific Characterization of 3 4 2 Aminocyclopropyl Phenyl Phenol

High-Resolution Mass Spectrometry for Metabolite Identification in In Vitro Systems and Biotransformation Studies

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for identifying drug metabolites, playing a crucial role in drug discovery and development. nih.gov Its high accuracy and resolving power allow for the determination of elemental compositions for metabolites and their fragments, distinguishing them from endogenous components. nih.gov In the context of 3-[4-(2-Aminocyclopropyl)phenyl]phenol, HR-MS, often coupled with liquid chromatography (LC), is employed to investigate its metabolic profile in various in vitro systems, such as human liver microsomes, and in broader biotransformation studies. nih.govoaepublish.com

Biotransformation studies, which can utilize microbial or fungal cell cultures, are effective for producing and identifying potential human metabolites of a compound. nih.govresearchgate.net For this compound, these studies would aim to identify products of Phase I and Phase II metabolism. Phase I reactions typically involve oxidation, reduction, or hydrolysis. nih.gov Given the compound's structure, likely oxidative modifications would include hydroxylation of the aromatic rings or the cyclopropyl (B3062369) group. Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion. nih.gov

Using HR-MS, potential metabolites can be detected and identified based on their accurate mass-to-charge (m/z) ratios. nih.gov For example, the addition of an oxygen atom (hydroxylation) would result in a mass increase of 15.9949 Da. Subsequent tandem MS (MS/MS) experiments would fragment the metabolite ions, providing structural information to pinpoint the location of the modification.

Table 1: Hypothetical Metabolites of this compound Identified by LC-HR-MS

Metabolite ID Proposed Biotransformation Molecular Formula Exact Mass (m/z) [M+H]⁺ Mass Shift (Da)
M1 Parent Compound C₁₅H₁₅NO 226.1226 -
M2 Aromatic Hydroxylation C₁₅H₁₅NO₂ 242.1179 +15.9949
M3 N-Acetylation C₁₇H₁₇NO₂ 268.1332 +42.0106
M4 O-Glucuronidation C₂₁H₂₃NO₇ 402.1547 +176.0321
M5 N-Glucuronidation C₂₁H₂₃NO₆ 386.1598 +176.0321

Advanced Chromatographic Separations for Isomeric Purity and Impurity Profiling in Research Samples

Impurity profiling is a critical aspect of pharmaceutical analysis, ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs). rroij.comijrti.org It involves the detection, identification, and quantification of impurities that may arise from the manufacturing process or degradation. ijprajournal.comijbpas.com For this compound, advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for this purpose. unife.it

The structure of this compound contains two chiral centers on the cyclopropyl ring, meaning it can exist as multiple stereoisomers (enantiomers and diastereomers). smolecule.com Since different stereoisomers can have distinct biological activities, their separation and quantification are crucial. unife.it Chiral HPLC, utilizing chiral stationary phases (CSPs), is the gold standard for separating enantiomers. unife.it Methods can be developed using various CSPs to achieve baseline separation of the isomers present in a research sample. qub.ac.ukresearchgate.netnih.gov

Furthermore, impurity profiling by HPLC, often coupled with UV or MS detectors, is used to identify and quantify process-related impurities and degradation products. ajprd.com Potential impurities could include starting materials, reagents, intermediates, by-products from side reactions, or products of over-reaction. ijprajournal.com

Table 2: Hypothetical Impurity Profile of a Research Sample of this compound by HPLC-UV

Peak ID Retention Time (min) Proposed Identity Source
IMP-1 4.2 3-Bromophenol Starting Material
IMP-2 5.8 4-Bromo-(2-aminocyclopropyl)benzene Intermediate
IMP-3 8.5 This compound (Isomer 1) Product Isomer
IMP-4 9.1 This compound (Isomer 2) Product Isomer
IMP-5 11.3 Oxidized Product Degradation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interactions and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying molecular structure, dynamics, and interactions at an atomic level. sandiego.edulabome.com It is particularly valuable for investigating the binding of small molecules (ligands) to their biological targets and for elucidating their conformational properties in solution. researchgate.netuio.no

For this compound, which is known to interact with enzymes like lysine-specific demethylase 1 (LSD1), ligand-based NMR methods can be employed to confirm binding and map the interaction interface. smolecule.com Techniques such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are highly effective for screening and identifying binding ligands. labome.com In an STD-NMR experiment, saturation is transferred from the protein to the binding ligand, allowing for the identification of the specific protons of the ligand that are in close proximity to the protein surface.

Protein-based NMR approaches, like the 1H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, can monitor chemical shift perturbations in the protein spectrum upon ligand binding. nih.gov These changes reveal which amino acid residues are involved in the binding event.

Furthermore, NMR is used to study the conformational dynamics of the molecule in solution. nih.govfrontiersin.org Nuclear Overhauser Effect (NOE) based experiments, such as NOESY and ROESY, provide information about through-space proton-proton distances, which can be used to determine the three-dimensional structure and preferred conformations of the molecule. nih.govmdpi.commdpi.com This is crucial for understanding the molecule's flexibility, particularly the relative orientations of the two phenyl rings and the cyclopropyl moiety, which can influence its binding affinity and selectivity. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Understanding Hydrogen Bonding and Molecular Interactions in Research Contexts

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule and is highly sensitive to its chemical environment and intermolecular interactions. researchgate.net These methods are particularly well-suited for studying hydrogen bonding, a key interaction governing the structure and properties of many biological and chemical systems. ed.govmdpi.comnih.gov

The this compound molecule contains both a phenolic hydroxyl (-OH) group and a primary amine (-NH₂) group, both of which can act as hydrogen bond donors and acceptors. smolecule.commdpi.com The vibrational frequencies of the O-H and N-H stretching modes are sensitive indicators of hydrogen bonding. nih.gov In the absence of hydrogen bonding, the O-H stretch of a phenol (B47542) typically appears as a sharp band around 3600 cm⁻¹. ed.gov When involved in a hydrogen bond, this band shifts to a lower frequency (e.g., 3200-3500 cm⁻¹) and becomes broader and more intense. ed.govnih.gov

By analyzing the IR and Raman spectra of this compound in different solvents or in the solid state, one can deduce the nature and strength of intra- and intermolecular hydrogen bonds. ias.ac.in For instance, an intramolecular hydrogen bond could potentially form between the phenolic -OH and the nitrogen of the amino group, depending on the molecule's conformation. ias.ac.in Understanding these interactions is vital as they can significantly influence the molecule's conformation, solubility, and its binding to a biological target. mdpi.com

Table 3: Characteristic IR Frequencies for Functional Groups in this compound and their Interpretation

Vibrational Mode Typical Frequency (cm⁻¹) Expected Frequency in Compound (cm⁻¹) Interpretation
O-H Stretch (Free) 3580-3670 ~3600 Indicates non-hydrogen-bonded phenolic group
O-H Stretch (H-bonded) 3200-3550 3200-3500 (Broad) Indicates inter- or intramolecular hydrogen bonding involving the phenol
N-H Stretch 3300-3500 ~3350, ~3450 Asymmetric and symmetric stretches of the primary amine
Aromatic C-H Stretch 3000-3100 3030-3080 Stretching vibrations of C-H bonds on the phenyl rings
Aliphatic C-H Stretch 2850-3000 2900-3000 Stretching vibrations of C-H bonds on the cyclopropyl ring

Electrochemical Characterization for Redox Properties Relevant to Biological Interactions

Electrochemical methods are used to investigate the redox (reduction-oxidation) properties of molecules, providing insights into their potential to participate in biological electron transfer reactions. nih.govnih.gov Redox reactions are fundamental to many biological processes, and understanding a molecule's electrochemical behavior can help elucidate its mechanism of action or potential for oxidative metabolism. libretexts.orgnih.govyoutube.comyoutube.com

The phenolic moiety in this compound is susceptible to oxidation. youtube.com Cyclic Voltammetry (CV) is a common electrochemical technique used to study the redox behavior of compounds. In a CV experiment, the potential applied to a solution of the compound is swept, and the resulting current is measured. An oxidation event will appear as a peak in the voltammogram, and the potential at which this peak occurs (the oxidation potential) is a measure of how easily the compound loses electrons.

The oxidation of the phenolic group can proceed via a one-electron, one-proton process to form a phenoxyl radical. This radical can be further oxidized or participate in other reactions. The redox potential of the phenol group is a key parameter that can be correlated with its antioxidant activity. nih.gov A lower oxidation potential generally indicates a stronger antioxidant capacity. Characterizing these redox properties is important for understanding how this compound might interact with the cellular redox environment and whether it could act as an antioxidant or be susceptible to metabolism by oxidative enzymes like cytochromes P450. libretexts.org

Table 4: Hypothetical Electrochemical Data for this compound from Cyclic Voltammetry

Parameter Value Conditions Interpretation
Anodic Peak Potential (Epa) +0.65 V vs. Ag/AgCl 0.1 M Phosphate Buffer (pH 7.4) Potential required to oxidize the phenolic group
Cathodic Peak Potential (Epc) Not observed 0.1 M Phosphate Buffer (pH 7.4) Indicates an irreversible or quasi-reversible oxidation process

Table of Mentioned Compounds

Compound Name
This compound
3-Bromophenol
4-Bromo-(2-aminocyclopropyl)benzene

Future Research Directions and Potential Academic Applications of 3 4 2 Aminocyclopropyl Phenyl Phenol

Development of 3-[4-(2-Aminocyclopropyl)phenyl]phenol as a Platform for Chemical Biology Tool Discovery

The specific molecular architecture of this compound, which combines a biphenyl (B1667301) scaffold with a reactive aminocyclopropyl group and a hydroxyl moiety, makes it an ideal candidate for development as a versatile chemical biology tool. Its known inhibitory activity against Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in various diseases, provides a solid foundation for the creation of potent and selective probes to investigate complex biological systems. smolecule.comsmolecule.com

Future research in this area could focus on modifying the core structure to incorporate various reporter tags, such as fluorophores or biotin, enabling the visualization and tracking of its interactions with cellular components. Additionally, the development of photo-affinity probes by introducing photoreactive groups could allow for the precise identification of its binding partners within the proteome. The creation of a library of such probes, each with slightly different properties, would provide a valuable toolkit for dissecting the intricate roles of LSD1 and other potential targets in health and disease.

Table 1: Potential Modifications for Chemical Biology Tool Development

Modification TypeFunctional Group to be IncorporatedPotential Application
Fluorescent LabelingFluorophore (e.g., FITC, Rhodamine)Cellular imaging and localization studies
Affinity PurificationBiotinPull-down assays to identify binding partners
Photo-affinity LabelingPhotoreactive group (e.g., benzophenone)Covalent labeling and identification of direct targets
Click Chemistry HandleAlkyne or Azide (B81097)Versatile conjugation with various reporter molecules

Integration into Systems Biology Approaches for Network Perturbation Analysis

The ability of this compound to selectively inhibit a key enzymatic hub like LSD1 makes it a valuable tool for systems biology. By introducing this compound into cellular models, researchers can induce a specific perturbation and observe the resulting downstream effects on a global scale. nih.govnih.gov This approach, known as network perturbation analysis, can reveal novel signaling pathways and regulatory networks that are dependent on LSD1 activity.

High-throughput 'omics' technologies, such as transcriptomics, proteomics, and metabolomics, can be employed to comprehensively map the cellular response to treatment with this compound. The resulting large datasets can then be analyzed using computational models to construct and refine our understanding of the complex biological networks that govern cellular function. nih.gov This can lead to the identification of previously unknown connections between LSD1 and other cellular processes, potentially uncovering new therapeutic targets.

Exploration of Novel Synthetic Methodologies for Expanding the Scope of Related Compounds

While the synthesis of this compound can be achieved through established methods like the Suzuki-Miyaura coupling, there is significant scope for the exploration of novel synthetic strategies to create a diverse library of related compounds. smolecule.com Developing more efficient and versatile synthetic routes would enable the rapid generation of analogs with modified biphenyl cores, altered substitution patterns on the phenyl rings, and diverse functional groups on the aminocyclopropyl moiety.

Future synthetic efforts could focus on late-stage functionalization techniques, allowing for the introduction of chemical diversity at the final steps of the synthesis. This would be particularly useful for creating a wide range of derivatives for structure-activity relationship (SAR) studies. Furthermore, the development of stereoselective synthetic methods to control the stereochemistry of the cyclopropyl (B3062369) ring would be crucial for investigating the impact of stereoisomerism on biological activity. smolecule.com

Contribution to Fundamental Understanding of Structure-Function Relationships in Chemical Space

The systematic study of analogs of this compound can provide deep insights into the structure-function relationships that govern the interaction of small molecules with their biological targets. By synthesizing a library of related compounds and evaluating their inhibitory activity against LSD1 and other enzymes, researchers can build detailed quantitative structure-activity relationship (QSAR) models. nih.govnih.gov

These models can help to identify the key molecular features responsible for potent and selective inhibition. For instance, the role of the hydroxyl group, the importance of the biphenyl torsional angle, and the optimal stereochemistry of the aminocyclopropyl group can be systematically investigated. This knowledge is not only crucial for optimizing the properties of this compound as a potential therapeutic agent but also contributes to a more fundamental understanding of molecular recognition in chemical space.

Table 2: Key Structural Features and Their Potential Impact on Biological Activity

Structural FeaturePotential Impact on ActivityResearch Question
Position of the hydroxyl groupMay influence hydrogen bonding interactions in the active site.What is the optimal position for the hydroxyl group for maximal potency?
Substitution on the phenyl ringsCan affect solubility, metabolic stability, and target affinity.Which substituents enhance selectivity for LSD1 over other enzymes?
Stereochemistry of the cyclopropyl ringCan significantly impact binding affinity and efficacy.Which stereoisomer exhibits the highest inhibitory activity?
Nature of the amino groupCan be modified to alter basicity and interaction with the FAD cofactor.Can modifications to the amino group lead to irreversible inhibition?

Role of this compound in Advancing Methodologies for Target Validation and Deconvolution

Phenotypic screening, where compounds are tested for their effect on cellular or organismal phenotypes, is a powerful approach for drug discovery. However, identifying the specific molecular target of an active compound, a process known as target deconvolution, remains a significant challenge. nuvisan.comnih.gov this compound, with its known target, can serve as a valuable tool for developing and validating new target deconvolution methodologies.

For example, it can be used as a positive control in chemical proteomics experiments aimed at identifying the targets of other bioactive small molecules. Furthermore, by derivatizing the compound to create affinity-based probes, researchers can develop and refine techniques for capturing and identifying binding proteins from complex cellular lysates. The insights gained from these studies can help to streamline the process of target identification for novel compounds discovered through phenotypic screens.

Prospects for Collaborative Interdisciplinary Research Focusing on this compound

The multifaceted nature of this compound makes it an ideal subject for collaborative, interdisciplinary research. rroij.commdpi.com Medicinal chemists can work on synthesizing novel analogs, while biochemists and structural biologists can characterize their interactions with LSD1 and other targets. Cell biologists can investigate the cellular effects of these compounds, and computational biologists can develop models to understand their mechanism of action at a systems level.

Such collaborations are essential for fully realizing the potential of this molecule, both as a chemical probe and as a starting point for the development of new therapeutic agents. By bringing together experts from diverse fields, the scientific community can accelerate the pace of discovery and translate the fundamental scientific insights gained from studying this compound into tangible benefits for human health.

Q & A

Q. What are the recommended storage and handling protocols for 3-[4-(2-Aminocyclopropyl)phenyl]phenol to maintain stability?

The compound should be stored at -20°C in a tightly sealed container, protected from light and moisture due to its hygroscopic nature. Solubility data indicate it is insoluble in water but dissolves readily in DMSO (≥22.5 mg/mL) and ethanol (≥6.82 mg/mL). For experimental use, prepare stock solutions in anhydrous DMSO to avoid hydrolysis of the cyclopropylamine group. Aliquot storage is advised to prevent repeated freeze-thaw cycles .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended for purity assessment. Structural confirmation requires 1H^1H- and 13C^{13}C-NMR spectroscopy, focusing on the cyclopropylamine protons (δ ~1.5–2.0 ppm) and phenolic hydroxyl (δ ~9–10 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 225.29 (M+H+^+). X-ray crystallography, as demonstrated in coordination complexes (e.g., zinc-based structures), can resolve stereochemical details if single crystals are obtainable .

Q. What solvents and concentrations are optimal for in vitro assays involving this compound?

DMSO is the preferred solvent for stock solutions due to its high solubility. For cellular assays, dilute stock solutions to ≤0.1% DMSO to minimize solvent toxicity. Ethanol can be used for non-aqueous reactions, but avoid aqueous buffers due to the compound’s hydrophobicity. Pre-solubilize the compound in DMSO before adding to aqueous media to prevent precipitation .

Advanced Research Questions

Q. What experimental designs are effective for evaluating this compound as an LSD1 inhibitor?

Use enzyme activity assays with recombinant LSD1 and a dimethylated histone H3 peptide substrate. Monitor demethylation via fluorescence-based kits (e.g., Amplite™) or immunoblotting for H3K4me2/me1 levels. For cellular studies, employ cancer cell lines (e.g., leukemia, breast cancer) and assess LSD1 inhibition via qPCR of target genes (e.g., GFI1, TAL1) or ChIP-seq for histone modification changes. Include OG-L002, a known LSD1 inhibitor with the same core structure, as a positive control .

Q. How does the stereochemistry of the aminocyclopropyl group influence biological activity?

The (1R,2S) configuration in OG-L002 (a derivative) enhances LSD1 binding affinity compared to other stereoisomers. To test stereochemical effects, synthesize enantiopure isomers via asymmetric catalysis (e.g., Sharpless epoxidation) and compare IC50_{50} values in enzymatic assays. Molecular docking studies using LSD1’s amine oxidase domain (PDB: 2HKO) can predict binding interactions, emphasizing hydrogen bonding between the cyclopropylamine and FAD cofactor .

Q. How can discrepancies in reported inhibitory potencies across studies be addressed?

Variability may arise from differences in assay conditions (e.g., pH, ionic strength) or cell models. Standardize protocols using recombinant LSD1 under controlled buffer conditions (pH 7.4, 25°C). Validate cellular activity with orthogonal methods, such as CRISPR-mediated LSD1 knockout controls. Cross-reference data with structural analogs (e.g., tranylcypromine derivatives) to contextualize potency .

Q. What strategies mitigate interference from phenolic groups in colorimetric assays (e.g., Folin-Ciocalteu)?

The compound’s phenol moiety may reduce Folin reagent, falsely indicating protein content. Pre-treat samples with charcoal to adsorb phenolic compounds or switch to non-colorimetric methods (e.g., BCA assay). For unavoidable interference, subtract background absorbance using a compound-only control .

Methodological Considerations

Q. What synthetic routes are reported for this compound?

A common approach involves:

  • Step 1: Suzuki coupling of 4-bromophenylboronic acid with 3-hydroxyphenylboronic ester to form the biphenyl core.
  • Step 2: Cyclopropanation of the resulting bromide via Simmons-Smith reaction.
  • Step 3: Deprotection of the amine group using HCl/EtOH. Purify intermediates via column chromatography (silica gel, hexane/EtOAc) and characterize each step spectroscopically .

Q. How can researchers analyze the compound’s stability under physiological conditions?

Conduct stability studies in PBS (pH 7.4) and cell culture media at 37°C. Monitor degradation via LC-MS over 24–72 hours. The cyclopropylamine group is prone to ring-opening in acidic conditions; use buffered solutions (pH ≥6) to enhance stability. For in vivo studies, consider prodrug formulations to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.